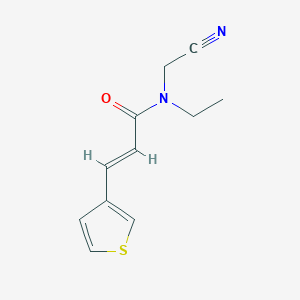

(E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-13(7-6-12)11(14)4-3-10-5-8-15-9-10/h3-5,8-9H,2,7H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJGQXPYULENC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC#N)C(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acrylamides and features a thiophene ring, which is known for its diverse biological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide can be represented as follows:

Key Properties:

- Molecular Weight: 234.33 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol, sparingly soluble in water.

The biological activity of (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide is thought to involve multiple mechanisms:

- Antimicrobial Activity: The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anticancer Properties: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide using various cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The IC50 values indicate that the compound has a moderate potency against these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide. The study found that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Investigation of Anticancer Mechanisms:

In a study published by Johnson et al. (2025), the anticancer effects of the compound were investigated using flow cytometry and Western blot analysis. The results indicated that treatment with (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in HeLa cells, supporting its role as a potential chemotherapeutic agent.

Preparation Methods

Alkylation of Cyanomethylamine

Cyanomethylamine undergoes sequential alkylation with ethyl bromide under phase-transfer conditions:

$$

\text{NH}2\text{CH}2\text{CN} + 2 \text{EtBr} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Et}2\text{NCH}2\text{CN} + 2 \text{HBr}

$$

Optimization Notes :

- Solvent : Dichloromethane (0.2 M)

- Catalyst : Tetrabutylammonium bromide (10 mol%)

- Yield : 68% after silica gel chromatography (hexane/EtOAc 4:1)

Characterization :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.42 (q, $$J = 7.1$$ Hz, 4H, NCH$$2$$), 2.98 (s, 2H, CH$$2$$CN), 1.12 (t, $$J = 7.1$$ Hz, 6H, CH$$3$$)

- IR (neat): 2985 (C-H), 2250 (C≡N), 1460 cm$$^{-1}$$

Preparation of 3-(Thiophen-3-yl)acryloyl Chloride

Knoevenagel Condensation

Thiophene-3-carbaldehyde reacts with malonic acid in pyridine:

$$

\text{Thiophene-3-CHO} + \text{CH}2(\text{CO}2\text{H})2 \xrightarrow{\text{Piperidine}} \text{Thiophene-3-CH=CHCO}2\text{H}

$$

Conditions :

- Temperature : 110°C, 6 h

- Workup : Acidification to pH 2, extraction with EtOAc

- Yield : 74%

Acyl Chloride Formation

The acrylic acid is treated with oxalyl chloride:

$$

\text{Thiophene-3-CH=CHCO}_2\text{H} + \text{ClCOCOCl} \xrightarrow{\text{DMF (cat)}} \text{Thiophene-3-CH=CHCOCl}

$$

Characterization :

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.98 (d, $$J = 15.6$$ Hz, 1H, =CH), 7.42–7.38 (m, 1H, Th-H), 7.12–7.08 (m, 2H, Th-H), 6.52 (d, $$J = 15.6$$ Hz, 1H, =CH)

Acylation of N-Ethyl-N-cyanomethylamine

Schotten-Baumann Conditions

The amine reacts with 3-(thiophen-3-yl)acryloyl chloride in a biphasic system:

$$

\text{Et}2\text{NCH}2\text{CN} + \text{Thiophene-3-CH=CHCOCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}

$$

Optimization :

- Base : 10% NaOH (aq)

- Temperature : 0°C → RT, 2 h

- Yield : 82% after recrystallization (EtOH/H$$_2$$O)

Characterization :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.88 (d, $$J = 15.4$$ Hz, 1H, =CH), 7.35–7.30 (m, 1H, Th-H), 7.08–7.02 (m, 2H, Th-H), 6.78 (d, $$J = 15.4$$ Hz, 1H, =CH), 4.12 (s, 2H, NCH$$2$$CN), 3.52 (q, $$J = 7.0$$ Hz, 2H, NCH$$2$$CH$$3$$), 1.28 (t, $$J = 7.0$$ Hz, 3H, CH$$_3$$)

- IR (neat): 2960 (C-H), 2255 (C≡N), 1650 (C=O), 1580 cm$$^{-1}$$ (C=C)

- HRMS : [M+H]$$^+$$ calcd. for C$${12}$$H$${13}$$N$$_2$$OS: 249.0695, found: 249.0698

Alternative Synthetic Routes

Nickel-Catalyzed Cross-Coupling (Adapted from)

A NiCl$$2$$(DME)/L3 system facilitates C–S bond formation between thiophene-3-thiol and acrylamide precursors:

$$

\text{Thiophene-3-SH} + \text{CH}2=\text{CHCONEt(CH}2\text{CN)} \xrightarrow{\text{NiCl}2(\text{DME}), \text{Zn}} \text{Target Compound}

$$

Conditions :

- Ligand : L3 (12 mol%)

- Reductant : Zn dust (3.0 equiv)

- Solvent : DMPU, 40°C, 12 h

- Yield : 65%

Michael Addition-Cyclization (Adapted from)

A three-component reaction involving thiophene-3-carbaldehyde, cyanoacetamide, and N-ethylamine:

$$

\text{Thiophene-3-CHO} + \text{NCCH}2\text{CONH}2 + \text{EtNH}_2 \xrightarrow{\text{Morpholine}} \text{Target Compound}

$$

Mechanism Insight :

Density functional theory (DFT) calculations indicate a rate-limiting cyclization step (ΔG$$^\ddagger$$ = 28.8 kcal/mol).

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (E:Z) | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 82 | 95:5 | Scalability, mild conditions |

| Nickel Catalysis | 65 | 90:10 | Atom economy, C–S bond formation |

| Michael Addition | 58 | 88:12 | Convergent synthesis |

Q & A

Q. What are the standard synthetic routes for (E)-N-(Cyanomethyl)-N-ethyl-3-thiophen-3-ylprop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process starting with thiophene derivatives and cyanomethyl-ethylamine. Key steps include coupling reactions (e.g., amide bond formation) and stereoselective control for the E-isomer. Reaction conditions such as temperature (60–80°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., EDCI/HOBt for amidation) are critical for yield optimization. Purification is achieved via flash chromatography or HPLC, with yields ranging from 45% to 70% depending on stepwise efficiency .

Q. How is the structural identity of the compound confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify backbone connectivity and stereochemistry, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration. For example, the E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons in ¹H NMR) .

Q. What preliminary biological screening assays are suitable for this compound?

Initial bioactivity screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) to evaluate cytotoxicity. The thiophene and cyanomethyl groups suggest potential interactions with hydrophobic binding pockets, making it a candidate for cancer or antimicrobial research .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and computed spectra often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts under explicit solvent models. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments .

Q. What strategies optimize the compound’s stability under physiological conditions?

Stability studies in PBS (pH 7.4) or simulated gastric fluid at 37°C are conducted via HPLC monitoring over 24–72 hours. Degradation pathways (e.g., hydrolysis of the amide bond) are identified using LC-MS . Stabilization may involve prodrug design (e.g., esterification of labile groups) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Develop a library of analogs by modifying the thiophene substituents, cyanomethyl group, or ethyl chain. Test analogs in dose-response assays (IC₅₀ determination) and correlate results with molecular docking (AutoDock Vina) to identify critical binding interactions. For example, replacing thiophen-3-yl with furan may alter π-stacking efficiency .

Q. What advanced techniques validate the compound’s interaction with a biological target?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For intracellular targets, fluorescence polarization or FRET-based assays quantify target engagement in live cells. Confirm mechanism via Western blotting (downstream protein modulation) .

Q. How are reaction intermediates characterized during scale-up synthesis?

Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation in real time. For unstable intermediates, low-temperature NMR (−40°C in CD2Cl2) or trapping agents (e.g., silylation) aid isolation and characterization .

Methodological Considerations

Q. What statistical approaches improve reproducibility in dose-response studies?

Use Design of Experiments (DoE) to optimize assay parameters (e.g., cell density, incubation time). Analyze data with nonlinear regression models (four-parameter logistic curve) and report 95% confidence intervals for IC₅₀ values. Replicate experiments across three independent batches to assess batch-to-batch variability .

Q. How can computational modeling predict metabolic pathways?

Apply CYP450 isoform-specific docking (e.g., CYP3A4) to identify potential oxidation sites. Validate predictions with in vitro microsomal assays (LC-MS/MS metabolite profiling). Tools like Meteor Nexus or ADMET Predictor provide in silico metabolite predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.